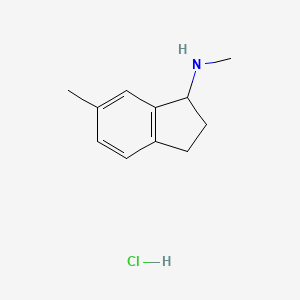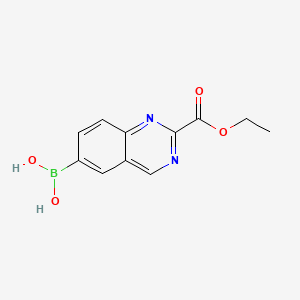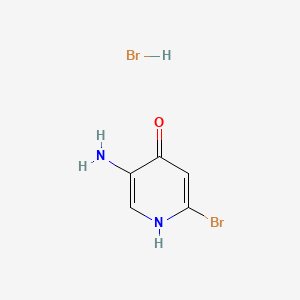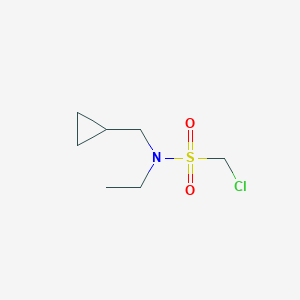
N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with a unique structure that includes an indane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction consistently yields the desired indole derivative in moderate yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques would be a plausible approach for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions mentioned above often require specific conditions such as controlled temperatures, solvents, and catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-inden-1-amine: This compound shares a similar indane backbone but lacks the dimethyl substitution.
6-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure with a single methyl group substitution.
Uniqueness
N,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
N,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-3-4-9-5-6-11(12-2)10(9)7-8;/h3-4,7,11-12H,5-6H2,1-2H3;1H |
Clave InChI |
LXOISAZHBJNWNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC2NC)C=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)

![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
![1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13482247.png)



![2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)
![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)


![1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)
![6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13482316.png)
